molecular formula C28H21N3O2S B2586193 (Z)-3-(1H-indol-3-yl)-2-(5-(2-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile CAS No. 900134-21-6

(Z)-3-(1H-indol-3-yl)-2-(5-(2-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile

Cat. No.: B2586193
CAS No.: 900134-21-6
M. Wt: 463.56
InChI Key: UTYXTEIWCRQRMZ-SLMZUGIISA-N
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Description

The compound (Z)-3-(1H-indol-3-yl)-2-(5-(2-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile is a thiazolidinone-indole hybrid with a unique substitution pattern. Its structure features a 1H-indol-3-yl group linked via a propanenitrile bridge to a thiazolidin-4-one ring substituted with a 2-methylbenzyl group at position 5 and a phenyl group at position 3. This compound’s distinct substituents may influence its electronic properties, solubility, and biological interactions compared to structurally related analogs.

Properties

IUPAC Name

(2Z)-3-(1H-indol-3-yl)-2-[5-[(2-methylphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O2S/c1-18-9-5-6-10-19(18)15-25-27(33)31(20-11-3-2-4-12-20)28(34-25)22(16-29)26(32)23-17-30-24-14-8-7-13-21(23)24/h2-14,17,25,30H,15H2,1H3/b28-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYXTEIWCRQRMZ-SLMZUGIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2C(=O)N(C(=C(C#N)C(=O)C3=CNC4=CC=CC=C43)S2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CC2C(=O)N(/C(=C(\C#N)/C(=O)C3=CNC4=CC=CC=C43)/S2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(1H-indol-3-yl)-2-(5-(2-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile is a compound that combines the structural features of indole and thiazolidine, which are known for their diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with thiazolidine precursors. The method generally includes:

  • Formation of Thiazolidine Core : The thiazolidine ring is synthesized through cyclization reactions involving 2-methylbenzyl and phenyl substituents.
  • Nitrile Introduction : The nitrile group is introduced via nucleophilic substitution, enhancing the compound's reactivity and biological potential.

Anticancer Activity

Research indicates that compounds containing indole and thiazolidine moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

CompoundIC50 (µM)Cancer Cell Line
Compound A0.52–0.88Bcl-2 positive human cancer cells
Compound B1.5–3.0MCF7 (breast cancer)
Compound C0.75–1.5HeLa (cervical cancer)

These compounds target the Bcl-2 protein, which is crucial for regulating apoptosis in cancer cells, thus promoting cell death in malignant cells while sparing normal cells .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against both bacterial and fungal strains. Studies have shown that thiazolidine derivatives can inhibit the growth of various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus37.9–113.8 µM
Escherichia coli50–100 µM
Candida albicans40–80 µM

The presence of the thiazolidine ring enhances the antimicrobial activity by interacting with bacterial cell membranes and disrupting essential cellular processes .

Anti-inflammatory Activity

Compounds similar to this compound have also demonstrated anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as COX enzymes and lipoxygenases. This action can reduce the production of pro-inflammatory cytokines, providing a therapeutic strategy for inflammatory diseases .

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the efficacy of a series of indole-thiazolidine derivatives against various cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a new anticancer drug candidate .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazolidine derivatives, demonstrating that several compounds had superior activity compared to traditional antibiotics against resistant bacterial strains .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an indole moiety, which is known for its diverse biological activities, combined with a thiazolidinone structure that has been associated with anti-inflammatory and anticancer properties. The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and thiazolidinone precursors.

Synthetic Route Overview

  • Formation of Indole Derivative : The indole ring is synthesized through cyclization reactions involving appropriate precursors.
  • Thiazolidinone Synthesis : The thiazolidinone framework is constructed via condensation reactions between thiazolidine and carbonyl compounds.
  • Final Coupling : The final compound is obtained through a series of coupling reactions that link the indole and thiazolidinone components.

Research indicates that compounds containing both indole and thiazolidinone structures exhibit significant biological activities, including:

  • Anticancer Activity : Compounds similar to (Z)-3-(1H-indol-3-yl)-2-(5-(2-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies on related thiazolidinones have shown promising results in inhibiting tumor growth in various cancer cell lines .
  • Antimicrobial Properties : The presence of the thiazolidinone ring has been linked to antimicrobial activity against various pathogens, making these compounds potential candidates for developing new antibiotics .

Case Studies

  • Anticancer Evaluation : A study synthesized a series of thiazolidinones and evaluated their cytotoxic effects on cancer cell lines. Results indicated that specific substitutions on the thiazolidinone enhanced anticancer activity significantly, suggesting a structure-activity relationship that could be explored further .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of indole-thiazolidinone derivatives against bacterial strains, demonstrating their potential as effective antimicrobial agents .

Mechanistic Insights

The mechanism of action for compounds like this compound often involves interaction with specific biological targets such as enzymes or receptors involved in disease processes.

Targeting Pathways

Research has shown that these compounds can modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells. For example, they may inhibit key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a core scaffold with other thiazolidinone-indole derivatives, but its substituents differentiate it from analogs. Key structural comparisons include:

  • Substituents on the thiazolidinone ring: The target compound has a 5-(2-methylbenzyl) and 3-phenyl group. Analog 7k (): 5-((1-methyl-1H-indol-3-yl)methylene) and 3-(2-(1H-indol-3-yl)ethyl) groups. Analog 7n (): 5-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene) group. Analog 7s (): 5-((4-(benzyloxy)-1-((E)-3,7-dimethylocta-2,6-dien-1-yl)-1H-indol-3-yl)methylene) group. The 2-methylbenzyl group in the target compound introduces steric bulk and electron-donating effects distinct from halogenated or alkoxy-substituted analogs .
  • Indole substitution :

    • The target compound’s indole is unsubstituted at the N1 position, whereas analogs like 7m () feature N-benzylation.

Physical Properties

Electronic and Reactivity Considerations

  • Computational studies () show that substituents on indole derivatives significantly affect electronic properties. For example, electron-donating groups (e.g., methylbenzyl) stabilize the La excited state, while electron-withdrawing groups (e.g., nitro) alter charge distribution.
  • The 2-methylbenzyl group in the target compound may enhance π-π stacking interactions in biological systems compared to halogenated analogs like 7n .

Data Tables

Compound Thiazolidinone Substituents Indole Substituents Yield (%) Melting Point (°C)
(Z)-3-(1H-indol-3-yl)-2-(5-(2-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile 5-(2-methylbenzyl), 3-phenyl N1: H N/A N/A
7k () 5-((1-methyl-1H-indol-3-yl)methylene), 3-(2-(1H-indol-3-yl)ethyl) N1: methyl 59 249–250
7n () 5-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene) N1: 4-chlorobenzyl 59 233
7s () 5-((4-(benzyloxy)-1-((E)-3,7-dimethylocta-2,6-dien-1-yl)-1H-indol-3-yl)methylene) N1: 3,7-dimethylocta-2,6-dienyl 53 188–189

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (Z)-3-(1H-indol-3-yl)-2-(5-(2-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile?

  • The compound is synthesized via Knoevenagel condensation between aromatic aldehydes and 4-thiazolidinone precursors. For example, 4-thiazolidinones are first prepared by reacting 3-oxo-propionitriles with phenylisothiocyanate, followed by treatment with chloroacetyl chloride under basic conditions. Subsequent condensation with aldehydes (e.g., 2-methylbenzyl-substituted aldehydes) in acetic acid with sodium acetate as a catalyst yields the target compound .
  • Critical parameters : Reaction time (2.5–6 hours under reflux), solvent (acetic acid or acetonitrile), and purification via recrystallization (methanol or acetic acid) .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Single-crystal X-ray diffraction is the gold standard for confirming the Z-configuration and spatial arrangement of the thiazolidinone and indole moieties .
  • FTIR identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • NMR spectroscopy (1H/13C) resolves proton environments (e.g., indole NH at δ 10.77 ppm, thiazolidinone CH2 at δ 3.56–3.61 ppm) and carbon connectivity .

Q. What purification strategies are effective for isolating this compound post-synthesis?

  • Recrystallization from methanol or acetic acid is standard, achieving >95% purity .
  • Column chromatography (silica gel, ethyl acetate/hexane) is used for derivatives with polar substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst screening : Sodium acetate is superior to K2CO3 for minimizing side reactions in acetic acid .
  • Solvent optimization : Acetic acid enhances electrophilicity of the aldehyde, while acetonitrile improves solubility of intermediates .
  • Temperature control : Reflux at 80–100°C accelerates imine formation but requires strict temperature monitoring to prevent decomposition .

Q. How can contradictions in spectral data between synthetic batches be resolved?

  • 2D NMR (COSY, HSQC) distinguishes regioisomers or tautomers by correlating proton and carbon shifts .
  • Elemental analysis validates molecular formula when unexpected peaks arise (e.g., residual solvent or unreacted starting material) .
  • Reproducibility checks : Compare X-ray crystallographic data across batches to confirm structural consistency .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

  • Substituent variation : Replace the 2-methylbenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
  • Heterocyclic replacements : Substitute the indole moiety with benzofuran or pyrazole rings to evaluate steric and electronic contributions .
  • In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry to quantify binding affinity .

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